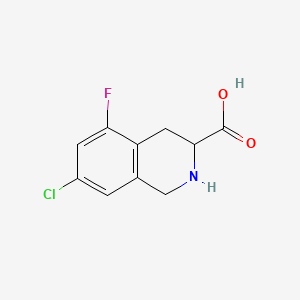
(1-(Cyclopentylmethyl)cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Cyclopentylmethyl)cyclobutyl)methanol is an organic compound characterized by a cyclobutyl ring substituted with a cyclopentylmethyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclopentylmethyl)cyclobutyl)methanol typically involves the following steps:
Formation of Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced via alkylation reactions using cyclopentylmethyl halides.
Addition of Methanol Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(1-(Cyclopentylmethyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1-(Cyclopentylmethyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Cyclobutylmethanol: Lacks the cyclopentylmethyl group, resulting in different chemical and physical properties.
Cyclopentylmethanol: Lacks the cyclobutyl ring, leading to variations in reactivity and applications.
Uniqueness: (1-(Cyclopentylmethyl)cyclobutyl)methanol is unique due to the presence of both the cyclobutyl and cyclopentylmethyl groups, which confer distinct structural and functional characteristics. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
[1-(cyclopentylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H20O/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10,12H,1-9H2 |
InChIキー |
CDBGRJJWIUCCLB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CC2(CCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride](/img/structure/B13626289.png)
![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)



